molecular formula C11H20FNO3 B1344052 Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 614730-97-1

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1344052
CAS No.: 614730-97-1
M. Wt: 233.28 g/mol
InChI Key: BWZOULIMVKCGII-UHFFFAOYSA-N
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Description

Fundamental Structural Parameters

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate possesses the molecular formula C₁₁H₂₀FNO₃ with a molecular weight of 233.28 grams per mole. The compound is characterized by a saturated six-membered piperidine ring bearing two substituents at the 4-position: a fluorine atom and a hydroxymethyl group. The nitrogen atom of the piperidine ring is protected with a tert-butyl carboxylate group, which significantly influences the compound's conformational behavior and chemical reactivity.

The structural architecture can be systematically described through its International Union of Pure and Applied Chemistry nomenclature as tert-butyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate. The compound's three-dimensional structure is defined by the InChI identifier: InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3, which provides a complete description of its connectivity and stereochemical features.

Stereochemical Considerations and Quaternary Carbon Center

The most distinctive structural feature of this compound is the presence of a quaternary carbon center at the 4-position of the piperidine ring. This carbon atom simultaneously bears a fluorine substituent and a hydroxymethyl group, creating a sterically congested environment that significantly influences the molecule's conformational preferences. The quaternary nature of this carbon center eliminates the possibility of stereoisomerism at this position, as both substituents are permanently fixed in their spatial arrangement.

The conformational behavior of fluorinated piperidines has been extensively studied, revealing that fluorine substituents exhibit distinct preferences for axial or equatorial orientations depending on the specific substitution pattern and environmental factors. Research has demonstrated that fluorinated piperidines often prefer conformations where fluorine atoms occupy axial positions, contrary to the typical preference for equatorial orientation observed with most other substituents.

Structural Impact of Tert-Butyl Carboxylate Protection

The tert-butyl carboxylate protecting group attached to the piperidine nitrogen significantly influences the overall molecular architecture. This bulky protecting group not only provides steric shielding to the nitrogen center but also affects the conformational dynamics of the entire piperidine ring system. The carboxylate functionality introduces additional hydrogen bonding capabilities through its carbonyl oxygen, potentially influencing intermolecular interactions in both solution and solid-state environments.

Structural Parameter Value Reference
Molecular Formula C₁₁H₂₀FNO₃
Molecular Weight 233.28 g/mol
CAS Registry Number 614730-97-1
Physical State Oil
Purity (Commercial) 97%

Properties

IUPAC Name

tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOULIMVKCGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623843
Record name tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614730-97-1
Record name 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614730-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound is a solid powder and is soluble in some organic solvents such as methanol and dimethyl ketone, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents may affect its bioavailability and distribution within the body. Additionally, the hypoxic conditions within infected granulomas can influence the compound’s efficacy against Mtb.

Biological Activity

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C12H18FNO3
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 123855-51-6

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar piperidine structures often exhibit inhibition of specific enzymes and receptors, making them valuable in drug development.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may exhibit antimicrobial properties against certain pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in models of arthritis and sepsis .
  • Analgesic Properties : Some studies have indicated that piperidine derivatives can provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in the context of chronic pain management.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vivo modelsSignificant reduction in IL-6 and TNF-α levels; improved survival in sepsis models
AnalgesicPain modelsComparable efficacy to NSAIDs in reducing pain response
AntimicrobialMicrobial assaysInhibition of growth in certain bacterial strains

Detailed Findings

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in a mouse model of acute pancreatitis. The expression levels of COX-2 and NOS-2 were notably decreased following treatment with the compound, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects : In another research effort, the compound was evaluated for its analgesic properties using a formalin test in rodents. Results showed a marked decrease in pain behavior, suggesting effective pain relief mechanisms .
  • Antimicrobial Efficacy : The compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating promising potential for development into an antimicrobial agent .

Scientific Research Applications

Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmaceutical development and other fields.

Applications

  • Pharmaceutical Development this compound may be used as an intermediate in the synthesis of novel drugs. Interaction studies involving 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate focus on its binding affinities with various biological targets. These studies aim to elucidate its potential therapeutic effects.

Related Compounds

Several compounds share structural similarities with 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

Compound NameStructural FeaturesUnique Aspects
This compoundContains tert-butyl groupStability and solubility in organic solvents
1-Boc-4-fluoro-4-(hydroxymethyl)piperidineBoc protecting groupEnhanced reactivity due to protection
1-Methylpiperidin-4-oneKetone functional groupDifferent reactivity profile compared to hydroxymethyl derivatives

These compounds highlight the versatility of piperidine derivatives while illustrating the unique characteristics of 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, particularly its specific functional groups that influence its chemical behavior and biological activity.

Comparison with Similar Compounds

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Key Difference : Absence of the 4-fluoro substituent.
  • This analog is frequently used in Mitsunobu reactions to introduce ether linkages, as seen in the synthesis of AMPK activators .
  • Molecular Formula: C₁₁H₂₁NO₃.

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

  • Key Difference : Hydroxymethyl replaced by azidomethyl.
  • Impact : The azide group enables click chemistry for bioconjugation, making this compound valuable in proteolysis-targeting chimeras (PROTACs) and cancer therapeutics .
  • Synthesis : Derived from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via mesylation and subsequent azide substitution .

Fluorinated Analogs with Varied Substituents

Tert-butyl 4-fluoro-4-(methoxycarbonyl)piperidine-1-carboxylate

  • Key Difference : Hydroxymethyl replaced by methoxycarbonyl.
  • Impact : The ester group enhances lipophilicity, improving membrane permeability in kinase inhibitors. This derivative is a precursor in RAS(ON) inhibitor development .
  • Application: Used in coupling reactions with amino acid derivatives to generate carboxamide intermediates .

(3S,4R)-Tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

  • Key Difference : Fluorine resides on an aromatic phenyl ring instead of the piperidine core.
  • Impact : The fluorophenyl group enhances binding affinity to kinase active sites, as demonstrated in G protein-coupled receptor kinase 2 (GRK2) inhibitors .
  • Stereochemistry : The (3S,4R) configuration is critical for chiral recognition in enzymatic targets .

Positional Isomers and Stereochemical Variants

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

  • Key Difference : Fluorine at the 3-position instead of 4.
  • Impact : Altered steric and electronic properties influence target selectivity. For example, 3-fluoro analogs show distinct pharmacokinetic profiles in antiviral agents .
  • Synthesis : Achieved via regioselective fluorination strategies .

(3R,4S)-Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • Key Difference : Stereoisomer of the target compound.
  • Impact : Enantiomeric purity is crucial for binding to chiral receptors, such as serotonin transporters .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Key Substituent Application Reference ID
This compound C₁₁H₂₀FNO₃ 4-F, 4-CH₂OH AMPK activators, RAS inhibitors
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₁NO₃ 4-CH₂OH Mitsunobu reactions
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate C₁₁H₂₀N₃O₂ 4-N₃ PROTACs, cancer therapeutics
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₀FNO₃ 3-F, 5-CH₂OH Antiviral agents

Research Findings and Trends

Fluorine’s Role: The 4-fluoro substituent in the target compound significantly enhances metabolic stability compared to non-fluorinated analogs, as evidenced by its use in long-acting RAS inhibitors .

Hydroxymethyl Reactivity : This group’s versatility is highlighted in its conversion to azides, esters, and ethers, enabling diverse drug discovery applications .

Stereochemical Sensitivity : Enantiomers of fluorinated piperidines exhibit markedly different biological activities, underscoring the importance of asymmetric synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically follows a multi-step approach:

  • Starting Material: The synthesis often begins with a piperidine derivative, such as 1-hydroxy-4-tert-butylpiperidine or N-Boc-piperidinemethanol.
  • Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents like hydrofluoric acid esters or electrophilic fluorinating reagents (e.g., diethylaminosulfur trifluoride, DAST).
  • Hydroxymethylation: The hydroxymethyl group is introduced at the 4-position either by direct substitution or via hydroxymethylation reactions using formaldehyde or paraformaldehyde.
  • Protection: The nitrogen atom of the piperidine ring is protected by a tert-butyl carbamate (Boc) group using tert-butyl chloroformate under basic conditions to afford the tert-butyl ester.

This general route ensures selective functionalization while maintaining stereochemical integrity when required.

Specific Synthetic Routes and Conditions

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation of 1-hydroxy-4-tert-butylpiperidine with hydrofluoric acid ester Hydrofluoric acid ester, controlled temperature Not specified Fluorination at 4-position
2 Hydroxymethylation Formaldehyde or paraformaldehyde, base Not specified Introduction of hydroxymethyl group at 4-position
3 Boc protection of piperidine nitrogen tert-Butyl chloroformate, base (e.g., NaHCO3) High Protects nitrogen as tert-butyl carbamate
4 Purification Silica gel chromatography or recrystallization - Ensures high purity and stereochemical control

Alternative Methods and Optimization

  • Fluorination: Electrophilic fluorination agents such as Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) have been used to introduce fluorine selectively at the 4-position of the piperidine ring.
  • Hydroxymethylation: Hydroxymethyl groups can be introduced by deprotection of silyl-protected intermediates or direct substitution reactions, often under mild conditions to avoid side reactions.
  • Use of Sodium Hydride and Potassium tert-butoxide: In some protocols, sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO is used to activate hydroxyl groups for further substitution reactions, achieving yields around 60-62%.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes these steps for large-scale production by:

  • Employing continuous flow reactors to improve reaction control and safety, especially for fluorination steps involving hazardous reagents.
  • Using automated synthesis platforms to enhance reproducibility and yield.
  • Applying inert atmosphere conditions to prevent hydrolysis of sensitive intermediates such as tert-butyl esters.
  • Stereochemical Control: The compound’s stereochemistry is controlled by using chiral auxiliaries or enantioselective catalysis during synthesis. Diastereomeric impurities are minimized by optimizing temperature and solvent polarity.
  • Characterization Techniques: Confirmation of structure and purity is achieved by 1H and 13C NMR spectroscopy, chiral HPLC for enantiomeric excess, and X-ray crystallography for absolute configuration.
  • Common Impurities: Hydrolysis of the tert-butyl ester and formation of diastereomers are common impurities, mitigated by anhydrous conditions and careful reaction monitoring.
Preparation Aspect Details References
Starting Materials 1-hydroxy-4-tert-butylpiperidine, N-Boc-piperidinemethanol
Fluorination Agents Hydrofluoric acid ester, DAST, Selectfluor®, KF in DMF
Hydroxymethylation Formaldehyde, paraformaldehyde, silyl-protected intermediates
Nitrogen Protection tert-Butyl chloroformate (Boc protection)
Reaction Conditions Mild temperatures, inert atmosphere, solvents like DMF, DMSO
Purification Silica gel chromatography, recrystallization
Yields Typically 60-62% in optimized protocols
Characterization NMR, chiral HPLC, X-ray crystallography

The preparation of this compound involves a well-established synthetic sequence of fluorination, hydroxymethylation, and Boc protection of the piperidine ring nitrogen. The methods are supported by detailed reaction conditions and purification techniques that ensure high purity and stereochemical control. Industrial adaptations focus on scalability and safety, employing continuous flow and inert atmospheres. Characterization by advanced spectroscopic and chromatographic methods confirms the compound’s structure and purity, making it a reliable intermediate for pharmaceutical and synthetic chemistry applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the piperidine nitrogen, (2) fluorination at the 4-position via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor), and (3) hydroxymethyl group introduction through reduction of a ketone intermediate (e.g., using NaBH₄). Multi-step protocols for analogous piperidine derivatives suggest starting with tert-butyl piperidine-1-carboxylate and modifying substituents via regioselective reactions .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) may enhance separation. Recrystallization from ethanol or dichloromethane/hexane mixtures can further improve purity, as demonstrated in tert-butyl piperidine carboxylate derivatives .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and fluorinated piperidine ring. ¹⁹F NMR identifies fluorine environment (δ -180 to -220 ppm for C-F).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₂₁FNO₄: 262.15).
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis using SHELX programs is recommended .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. Emergency eyewash stations and respiratory protection (e.g., N95 masks) are mandatory, as per safety guidelines for tert-butyl piperidine derivatives .

Advanced Research Questions

Q. How can stereochemical ambiguities in the fluorinated piperidine ring be resolved?

  • Methodological Answer : Chiral HPLC with a Chiralpak® column (e.g., AD-H) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments identify spatial proximity of substituents. Computational modeling (DFT) predicts stable conformers, while X-ray crystallography provides definitive stereochemical proof .

Q. What experimental design principles apply to stability studies under varying pH and temperature?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC.
  • Oxidative stress : Use 3% H₂O₂ to assess peroxide sensitivity.
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C for Boc derivatives) .

Q. How can mass spectrometry elucidate degradation pathways?

  • Methodological Answer : High-resolution LC-MS/MS identifies degradation products. For example, loss of the Boc group (Δm/z -100) or hydroxymethyl oxidation to carboxylic acid (Δm/z +14) can be tracked. MS² fragmentation maps bond cleavage patterns, correlating with proposed degradation mechanisms .

Q. What computational methods predict reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. Molecular dynamics simulations model solvent interactions (e.g., DMSO/water mixtures). Frontier molecular orbital (FMO) analysis predicts susceptibility to nucleophilic attack at the fluorinated carbon .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

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